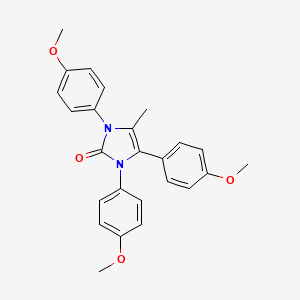
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its imidazolone core structure substituted with three 4-methoxyphenyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the Imidazolone Core: The imidazolone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde, methylamine, and glyoxal.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Tris(4-hydroxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with hydroxyl groups instead of methoxy groups.
1,3,4-Tris(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with chloro groups instead of methoxy groups.
1,3,4-Tris(4-nitrophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with nitro groups instead of methoxy groups.
Uniqueness
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and reactivity. These characteristics make it distinct from its analogues and can lead to different biological and material applications.
Propiedades
Número CAS |
65015-68-1 |
|---|---|
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1,3,4-tris(4-methoxyphenyl)-5-methylimidazol-2-one |
InChI |
InChI=1S/C25H24N2O4/c1-17-24(18-5-11-21(29-2)12-6-18)27(20-9-15-23(31-4)16-10-20)25(28)26(17)19-7-13-22(30-3)14-8-19/h5-16H,1-4H3 |
Clave InChI |
XKUKUHAXJRVDSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


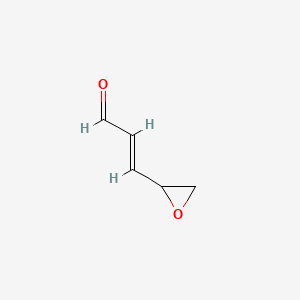
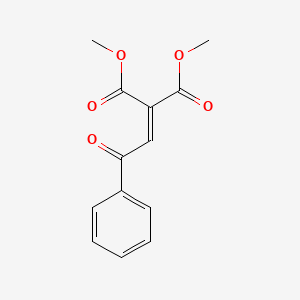
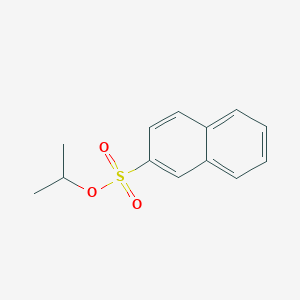
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
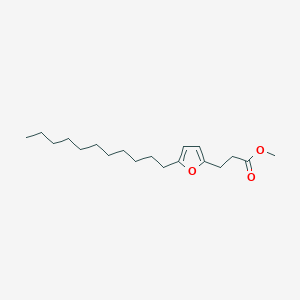
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
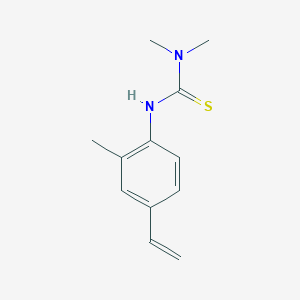
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
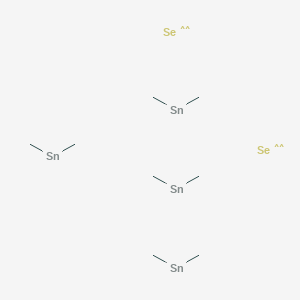
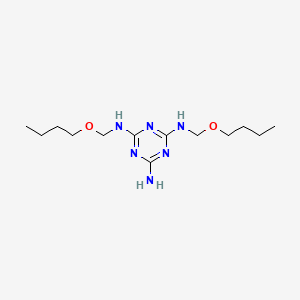
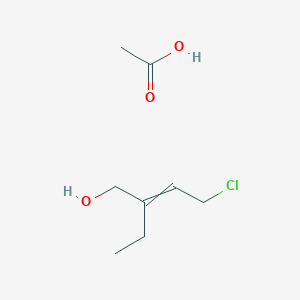
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
